![molecular formula C21H23NO B1660174 (2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 72700-02-8](/img/structure/B1660174.png)
(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a naphthalenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 3,4-dihydro-1(2H)-naphthalenone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the naphthalenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone oxides, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the naphthalenone moiety can undergo redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-[[4-(Diethylamino)phenyl]methylene]-1H-indene-1,3(2H)-dione: This compound shares a similar structure but has an indene moiety instead of a naphthalenone.
4-(Diethylamino)benzaldehyde: A precursor in the synthesis of the target compound, it contains the diethylamino group attached to a benzaldehyde structure.
Uniqueness
(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its combination of the diethylamino group and the naphthalenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
72700-02-8 |
|---|---|
Fórmula molecular |
C21H23NO |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(2E)-2-[[4-(diethylamino)phenyl]methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C21H23NO/c1-3-22(4-2)19-13-9-16(10-14-19)15-18-12-11-17-7-5-6-8-20(17)21(18)23/h5-10,13-15H,3-4,11-12H2,1-2H3/b18-15+ |
Clave InChI |
RUPYBKQBTCRLEJ-OBGWFSINSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O |
| 72700-02-8 | |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]butyrate](/img/structure/B1660094.png)
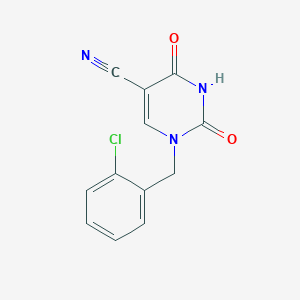
![N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxamide](/img/structure/B1660098.png)
![Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-](/img/structure/B1660099.png)
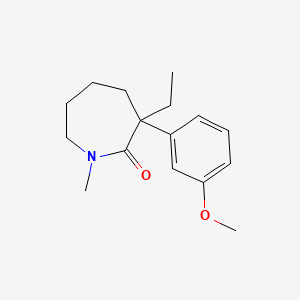

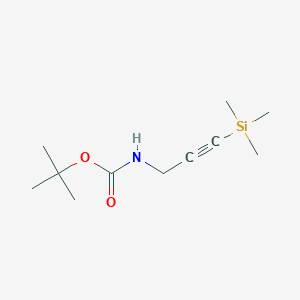
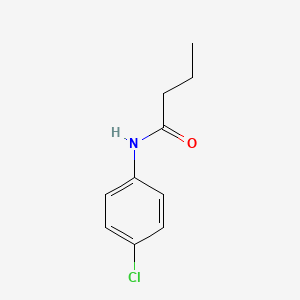
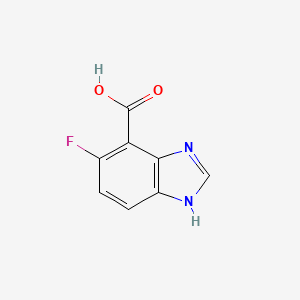
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B1660108.png)
![Methyl 3-chloro-6-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]benzothiophene-2-carboxylate](/img/structure/B1660109.png)
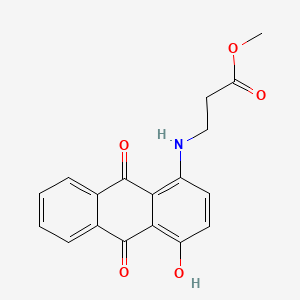
![2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1660112.png)
